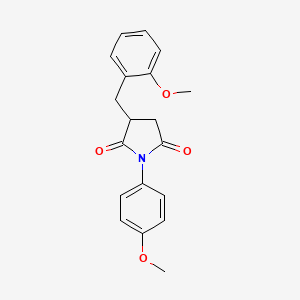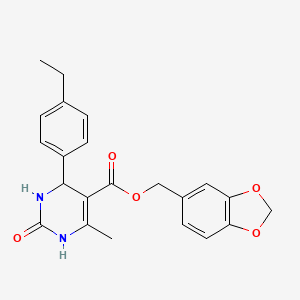
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as GSK-3 inhibitor VIII, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In
Mécanisme D'action
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII works by inhibiting the activity of glycogen synthase kinase-3 (3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione activity, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII can modulate various signaling pathways, including the Wnt/beta-catenin pathway, the PI3K/Akt pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to have various biochemical and physiological effects. In cancer cells, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII in lab experiments is its specificity for 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. This allows researchers to selectively target 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione activity without affecting other cellular processes. However, one of the limitations of using 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII is its potential toxicity, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for research on 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII. One direction is to further explore its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitors that can overcome the limitations of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII. Additionally, research can be conducted to investigate the potential side effects and toxicity of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII and other 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitors.
Méthodes De Synthèse
The synthesis of 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII involves the reaction of 2-methoxybenzylamine with 4-methoxyphenylacetic acid to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the corresponding ethyl ester. Finally, the ester is reacted with 2,5-pyrrolidinedione to form 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII.
Applications De Recherche Scientifique
3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to have potential therapeutic applications in various diseases. In cancer research, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes research, 3-(2-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-7-15(8-10-16)20-18(21)12-14(19(20)22)11-13-5-3-4-6-17(13)24-2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNJUNJGCPOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-bromonicotinamide](/img/structure/B4968742.png)
![2-[(4-nitrophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4968744.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968749.png)
![1,7-dimethyl-3-(3-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4968754.png)
![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)
![N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)

![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)
![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)